TEI-9648

Overview

Description

TEI-9648 is a Vitamin D3 Lactone analogue and a potent and specific antagonist of the Vitamin D receptor. It inhibits the genomic actions mediated by the Vitamin D receptor and the Vitamin D responsive element of 1α,25-dihydroxyvitamin D3. This compound also inhibits the differentiation of HL-60 cells induced by 1α,25-dihydroxyvitamin D3 .

Preparation Methods

TEI-9648 is synthesized through a series of chemical reactions involving the modification of the Vitamin D3 skeleton. The synthetic route typically involves the use of palladium-catalyzed coupling reactions or direct modification of the Vitamin D3 skeleton. The preparation of this compound requires precise control of reaction conditions to ensure the correct configuration of the lactone moiety .

Chemical Reactions Analysis

Structural Characteristics and Reactivity

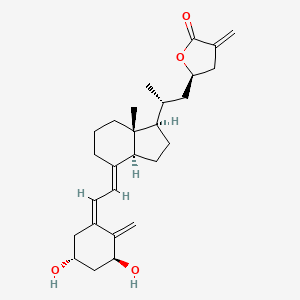

TEI-9648 ((1S,3R,5Z,7E,23R)-1,3-Dihydroxy-23,26-epoxy-9,10-secocholesta-5,7,10,25(27)-tetraen-26-one) features a modified secosteroidal backbone with a critical α-exo-methylene-γ-lactone side chain (Figure 1) .

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₈O₄ |

| Molecular Weight | 426.588 g/mol |

| Key Functional Groups | α-exo-methylene-γ-lactone, 1α,3β-dihydroxy groups |

| Stereochemistry | 23R configuration |

The α-exo-methylene-γ-lactone moiety is electrophilic, enabling Michael addition reactions with nucleophilic residues (e.g., cysteine thiols) in the VDR ligand-binding domain (LBD) .

Mechanism of VDR Antagonism

This compound inhibits VDR through covalent modification of cysteine residues in the receptor’s LBD:

Michael Addition Reaction

-

Reaction Pathway :

-

Consequence : Disruption of VDR-RXR heterodimerization and coactivator recruitment (e.g., SRC-1), blocking genomic actions of 1α,25(OH)₂D₃ .

Structural Evidence :

-

X-ray crystallography shows that this compound’s lactone ring occupies the VDR ligand-binding pocket, with the exo-methylene group positioned near Cys403/Cys410 .

-

Mutagenesis studies confirm that replacing Cys403/Cys410 with non-nucleophilic residues (e.g., serine) abolishes this compound’s antagonism .

Stereochemical Influence on Reactivity

The 23R configuration reduces this compound’s antagonistic potency compared to its 23S epimer (TEI-9647):

| Parameter | This compound (23R) | TEI-9647 (23S) |

|---|---|---|

| IC₅₀ (HL-60 differentiation) | 100–500 nM | 2.5–10 nM |

| VDR Binding Affinity | ~10-fold weaker | Higher affinity |

This difference arises from suboptimal spatial alignment of the lactone’s exo-methylene group with Cys403/Cys410 in the 23R configuration .

Comparative Analysis with Other VDR Antagonists

| Compound | Key Structural Feature | Mechanism | Selectivity |

|---|---|---|---|

| This compound | α-exo-methylene-γ-lactone (23R) | Covalent inhibition via Cys adduct | Human VDR-specific |

| TEI-9647 | α-exo-methylene-γ-lactone (23S) | Same as this compound | Higher potency than this compound |

| ZK159222 | Non-lactone, bulky side chain | Competitive inhibition | Broad species activity |

| MeTC7 | Bromoacetoxy-tetracyclic system | Alkylation of VDR residues | NR-selective |

This compound’s species specificity (human > rodent) stems from sequence divergence in VDR’s C-terminal region (e.g., Cys403/Cys410 in humans vs. non-reactive residues in rodents) .

Stability and Degradation Pathways

Scientific Research Applications

Cancer Research

Inhibition of Leukemia Cell Differentiation

TEI-9648 has been shown to inhibit the differentiation of human promyelocytic leukemia cells (HL-60) when stimulated by 1α,25-dihydroxyvitamin D3. This inhibition is crucial as it suggests potential therapeutic strategies for acute myeloid leukemia (AML) where differentiation therapy has been employed.

- Case Study : In vitro studies demonstrated that this compound effectively reduced the expression of VDR target genes associated with cell differentiation, such as CYP24A1 and P21, when HL-60 cells were treated with 1α,25-dihydroxyvitamin D3 .

| Study | Cell Type | Effect | Reference |

|---|---|---|---|

| Inhibition of differentiation | HL-60 | Significant reduction in differentiation markers | |

| VDR target gene expression | HL-60 | Reduced expression of CYP24A1 and P21 |

Calcium Metabolism Regulation

This compound has been investigated for its role in calcium metabolism, particularly in antagonizing the effects of 1α,25-dihydroxyvitamin D3 on bone and intestinal calcium transport.

- Case Study : In experiments with vitamin D-deficient rats, this compound demonstrated a dose-dependent inhibition of intestinal calcium absorption and bone calcium mobilization when administered alongside 1α,25-dihydroxyvitamin D3. This suggests its potential use in managing conditions related to calcium dysregulation .

Mechanism of Action

TEI-9648 exerts its effects by binding to the Vitamin D receptor and inhibiting the receptor’s interaction with the Vitamin D responsive element. This inhibition prevents the activation of genes involved in cell differentiation and other genomic actions mediated by 1α,25-dihydroxyvitamin D3. The molecular targets of this compound include the Vitamin D receptor and associated coactivator proteins .

Comparison with Similar Compounds

TEI-9648 is similar to other Vitamin D3 Lactone analogues, such as TEI-9647. this compound has a consistently weaker suppressive effect compared to TEI-9647. Both compounds inhibit the differentiation of HL-60 cells, but this compound cannot induce cell differentiation even at higher concentrations. The unique lactone moiety of this compound contributes to its specific antagonistic activity .

Similar Compounds

- TEI-9647

- Other Vitamin D3 Lactone analogues .

Biological Activity

TEI-9648, a vitamin D receptor (VDR) antagonist, has garnered attention for its potential therapeutic applications, particularly in conditions characterized by abnormal bone remodeling, such as Paget's disease. This compound is structurally related to TEI-9647 and exhibits significant biological activity through its interaction with the VDR.

This compound is classified as a 25-dehydro-1α-hydroxyvitamin D3-26,23-lactone. Its unique lactone structure is crucial for its antagonistic activity against the VDR. The mechanism of action involves the compound's ability to bind to the VDR, inhibiting the receptor's genomic actions that would typically promote osteoclast differentiation and activity.

Structure-Activity Relationship

Research has demonstrated that modifications to the lactone structure can enhance the antagonistic properties of this compound. For example, studies indicate that certain analogues exhibit significantly improved IC50 values compared to this compound itself, suggesting that structural optimization can lead to more potent VDR antagonists .

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| This compound | 8.3 | Original compound |

| 2α-modified TEI-9647 | 0.093 | Approximately 90 times more potent than this compound |

In Vitro Studies

This compound has been shown to inhibit the differentiation of human leukemia HL-60 cells mediated by 1α,25-dihydroxyvitamin D3. This inhibition is indicative of its role as a VDR antagonist, which can potentially be leveraged in therapeutic contexts where modulation of bone metabolism is desired .

In Vivo Studies

In animal models, particularly vitamin D-deficient rats, this compound demonstrated notable effects on calcium metabolism. When administered alongside active vitamin D3, it significantly suppressed serum calcium levels and reversed the inhibition of parathyroid hormone (PTH) secretion caused by vitamin D3. This dual action underscores its potential utility in managing conditions associated with hypercalcemia or abnormal bone resorption .

Paget's Disease

Paget's disease presents a compelling case for the application of this compound. The disorder is characterized by disordered bone remodeling, leading to enlarged and weakened bones. By inhibiting VDR-mediated pathways that promote osteoclast activity, this compound may provide a novel therapeutic avenue for managing this condition.

Osteoporosis

Similarly, osteoporosis could benefit from the antagonistic properties of this compound. The drug's ability to modulate bone resorption may help in reducing fracture risk among patients suffering from this condition.

Properties

IUPAC Name |

(5R)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22-,23-,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODSJHDCZTVAT-JXJLEVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173388-21-1 | |

| Record name | TEI 9648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.